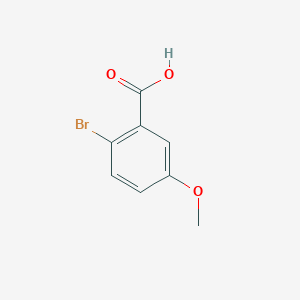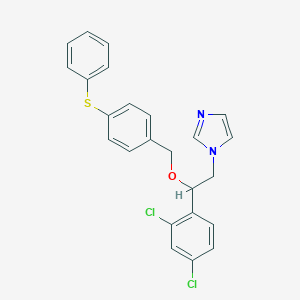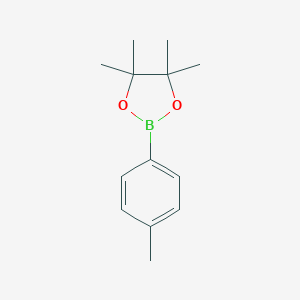
2-Bromo-5-methoxybenzoic acid
概述
描述
2-Bromo-5-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO3. It is a white to off-white crystalline solid with a melting point of 157-159°C . This compound is used as an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .
作用机制
Target of Action
2-Bromo-5-methoxybenzoic acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is used in the synthesis of benzylisothioureas, which are potent inhibitors of the divalent metal transporter 1 (DMT1) .
Mode of Action
It is known to interact with its targets, such as dmt1, to inhibit their function . This interaction and the resulting changes in the target’s function can lead to various biological effects.
Biochemical Pathways
Given its role as an inhibitor of dmt1, it may impact the pathways involving divalent metal transport .
Result of Action
Its role as an inhibitor of dmt1 suggests that it may alter the transport of divalent metals within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
2-Bromo-5-methoxybenzoic Acid is suitable for use in the syntheses of urolithin derivatives . It may interact with various enzymes and proteins during these synthesis processes, although the specific interactions have not been detailed in the available literature.
Cellular Effects
This compound has been shown to inhibit the proliferation of leukemia cells and induce apoptosis in these cells . The mechanism of this apoptotic activity may be due to this compound’s inhibition of the progesterone receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its potential to inhibit the progesterone receptor . This receptor is involved in cancer development and progression . This compound also inhibits the mitochondrial membrane potential, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxybenzoic acid typically involves the bromination of m-methoxybenzoic acid. The process includes dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then poured into ice water for quenching, followed by solvent recovery under reduced pressure, filtration, and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient bromination reagents and optimized reaction conditions helps in achieving a high yield of the product .
化学反应分析
Types of Reactions
2-Bromo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
科学研究应用
2-Bromo-5-methoxybenzoic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 5-Bromosalicylaldehyde
Uniqueness
2-Bromo-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHJOROUCITYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177466 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-68-2 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-bromo-5-methoxybenzoic acid in synthesizing lanthanide complexes?
A1: While the articles don't delve into specific applications of the synthesized complexes, they highlight the importance of ligand choice in influencing the properties of lanthanide complexes. This compound, with its carboxylate group, can act as a bridging ligand, facilitating the formation of polynuclear complexes. [, ] This bridging ability, coupled with the presence of the bromo and methoxy substituents, can impact the complex's structure, stability, and luminescent behavior. Further research is needed to explore the specific influence of these substituents on the complex properties and potential applications.
Q2: How was this compound incorporated into the lanthanide complexes described in the research?
A2: The research describes the synthesis of a series of new lanthanide complexes using this compound and 5,5′-dimethyl-2,2′-bipyridine as ligands. [] While the exact synthetic procedure is not detailed in the provided abstracts, it is likely that a salt metathesis reaction between a lanthanide salt and the deprotonated form of this compound was employed. This reaction would lead to the coordination of the carboxylate group to the lanthanide ion, forming the desired complex.
Q3: What characterization techniques were used to study the lanthanide complexes containing this compound?
A3: The researchers utilized single-crystal X-ray diffraction to determine the crystal structures of the synthesized lanthanide complexes. [, ] This technique provides valuable information about the coordination geometry around the lanthanide ion and the spatial arrangement of the ligands. Additionally, the studies investigated the thermal behavior, luminescent properties, and magnetic properties of the complexes. [] These analyses help understand the stability and potential applications of these novel lanthanide complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)



